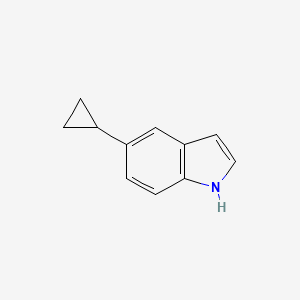

5-Cyclopropyl-1H-indole

Descripción general

Descripción

5-Cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities and applications. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a cyclopropyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopropyl ketones under acidic conditions . Another method includes the palladium-catalyzed cross-coupling reactions, where cyclopropyl halides react with indole derivatives in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The cyclopropyl group at C5 directs electrophilic substitution primarily to the C3 position due to its electron-donating nature and steric effects.

Vilsmeier–Haack Formylation

-

Reagent : POCl₃/DMF

-

Conditions : Room temperature, 6 hours

-

Outcome : Selective formylation at C3 yields 5-cyclopropyl-1H-indole-3-carbaldehyde (analogous to unsubstituted indole behavior) .

Mannich Reaction

-

Reagents : Dimethylamine, formaldehyde

-

Conditions : Mild acidic conditions (pH 5–6)

-

Product : 3-(Dimethylaminomethyl)-5-cyclopropyl-1H-indole (Gramine analog) .

Cross-Coupling Reactions

The indole core participates in Suzuki , Sonogashira , and Stille couplings , facilitated by halogenation at C2 or C3.

Example :

Indoleninyl iodide derivatives (e.g., 7a ) undergo cross-coupling to introduce diverse substituents:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid, Pd(PPh₃)₄ | 2-Phenyl-5-cyclopropyl-1H-indole | 85% | |

| Sonogashira | Ethynyltrimethylsilane | 2-Ethynyl-5-cyclopropyl-1H-indole | 78% |

Functionalization via Dearomatization

Indoleninyl halides generated from 5-cyclopropylindole precursors enable spirocyclization and nucleophilic substitutions:

-

Hydrolysis : Indoleninyl iodide (7a ) in aqueous HCl yields spirocyclic oxindole derivatives .

-

Nucleophilic Substitution : Thiols or amines react at the C2 position to form 2-sulfanyl or 2-amino indoles (e.g., 9–13 , yields 70–92%) .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acetone converts 5-cyclopropylindole-3-carbaldehydes to 5-cyclopropylindole-3-carboxylic acids (65% yield) .

-

Reduction : Luche reduction of enone moieties in indoleninyl halides proceeds with 85:15 dr while preserving the cyclopropyl group .

Biological Relevance

While not directly studied for 5-cyclopropyl-1H-indole, structurally similar cyclopropane-fused indoles exhibit antiviral activity (e.g., HCV inhibition via NS5B polymerase binding) . The cyclopropyl group enhances metabolic stability and target affinity in bioactive molecules .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Cyclopropyl-1H-indole is characterized by its indole structure fused with a cyclopropyl group, resulting in a molecular formula of . The presence of the cyclopropyl moiety enhances the compound's reactivity and biological properties, making it a valuable scaffold for drug development.

Medicinal Chemistry

5-CPI is primarily studied for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

- Antiviral Activity : Indole derivatives, including 5-CPI, have shown promise as antiviral agents. For instance, compounds with cyclopropyl groups have been reported to inhibit hepatitis C virus (HCV) replication effectively. A study demonstrated that cyclopropyl-fused indoles exhibited significant inhibitory activity against HCV NS5B RNA-dependent polymerase with EC50 values in the nanomolar range .

- Anticancer Properties : Research indicates that 5-CPI derivatives may possess anticancer activities. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The mechanism involves apoptosis induction and inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

| A549 | 10.4 |

Biological Studies

Beyond antiviral and anticancer activities, 5-CPI is utilized to explore various biological pathways:

- Neuroprotective Effects : Preliminary studies suggest that indole derivatives can modulate neurotransmitter systems and may protect against neurodegenerative diseases. While specific data on 5-CPI's neuroprotective effects remain limited, its structural characteristics align with compounds known to exhibit such properties .

- Mechanisms of Action : The interaction of 5-CPI with specific molecular targets is critical for its biological activity. The indole ring can bind to various receptors and enzymes, modulating their activity significantly due to the enhanced binding affinity conferred by the cyclopropyl group .

Material Science

In addition to its biological applications, 5-CPI has potential uses in material science:

- Organic Electronics : Functionalized indoles are explored for their applications in organic electronics and optoelectronic devices. The unique properties of 5-CPI make it suitable for developing advanced materials .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 5-CPI:

- A study published in Molecules assessed various indole derivatives for their antiproliferative activity, establishing a foundation for further exploration into their therapeutic potential .

- Another review focused on recent developments in indole-containing antiviral agents noted the structural advantages of cyclopropyl substitutions in enhancing pharmacokinetic profiles and solubility .

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group can enhance the binding affinity and specificity of the compound, leading to more potent biological effects .

Comparación Con Compuestos Similares

Indole: The parent compound, known for its wide range of biological activities.

5-Methyl-1H-indole: Another indole derivative with a methyl group at the 5-position, known for its biological activities.

5-Bromo-1H-indole: A halogenated indole derivative with applications in medicinal chemistry.

Uniqueness of 5-Cyclopropyl-1H-indole: The presence of the cyclopropyl group in this compound distinguishes it from other indole derivatives. This group can enhance the compound’s chemical stability, binding affinity, and biological activity, making it a unique and valuable compound for research and development .

Actividad Biológica

5-Cyclopropyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound belongs to the indole family, which is known for its presence in various natural products and its broad range of biological activities. The cyclopropyl group enhances the compound's structural diversity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that certain indole derivatives can inhibit bacterial growth and possess antifungal properties . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

Indoles have been recognized for their antiviral properties, particularly against Hepatitis C virus (HCV). Compounds structurally similar to this compound have demonstrated effectiveness in inhibiting HCV replication. For example, derivatives with modifications at the C-1 position have shown promising anti-HCV activity with low cytotoxicity .

Anticancer Effects

The anticancer potential of this compound has been explored through various studies. It has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. A notable study found that indole derivatives could significantly affect cancer cell lines such as T47D and HCT116, with IC50 values indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation : It can modulate pathways related to cell survival and apoptosis, thereby influencing cancer cell fate.

- Receptor Binding : The cyclopropyl group may enhance binding affinity to certain receptors, affecting downstream signaling cascades.

Study on Antiviral Activity

In a comparative study evaluating various indole derivatives for their anti-HCV activity, this compound was included due to its structural similarity to other active compounds. Results indicated that it exhibited a moderate inhibitory effect on HCV replication, supporting its potential as a lead compound for further development .

Anticancer Research

A recent study focused on the anticancer properties of this compound demonstrated that it induced G2/M phase arrest in cancer cells. The compound's ability to inhibit tubulin polymerization was highlighted, suggesting a mechanism akin to that of established chemotherapeutic agents .

Data Summary Table

Propiedades

IUPAC Name |

5-cyclopropyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEAWFOWZWBRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602485 | |

| Record name | 5-Cyclopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-92-9 | |

| Record name | 5-Cyclopropyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.